

Application Notes and Protocols: KetoABNO in Conjunction with Bismuth Nitrate for Catalysis

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Compound of Interest

Compound Name: KetoABNO

Cat. No.: B1228459

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These application notes provide a detailed overview and experimental protocols for the use of a highly efficient catalytic system combining **KetoABNO** (9-azabicyclo[3.3.1]nonan-3-one N-oxyl) and bismuth nitrate ($\text{Bi}(\text{NO}_3)_3 \cdot 5\text{H}_2\text{O}$) for the aerobic oxidation of alcohols to carbonyl compounds. This system offers a practical and environmentally benign method, utilizing air as the terminal oxidant under mild conditions.^{[1][2]} The methodology is characterized by its broad functional group tolerance and avoids the need for ligands and bases.^{[1][3]}

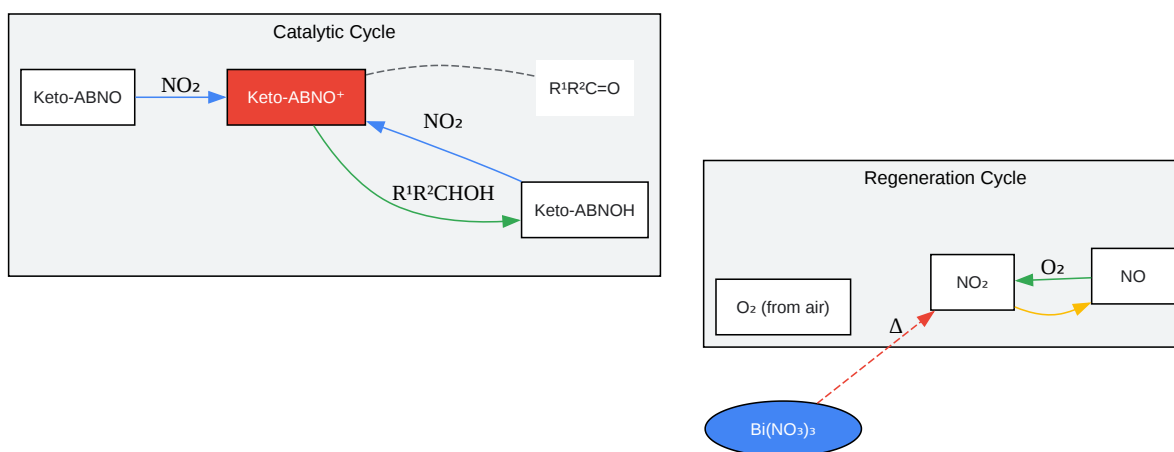
Overview of the Catalytic System

The combination of **KetoABNO**, a stable nitroxyl radical, with bismuth nitrate as a co-catalyst provides an efficient system for the aerobic oxidation of a wide range of primary and secondary alcohols to their corresponding aldehydes and ketones.^{[1][2]} This catalytic method is noted for its operational simplicity and effectiveness, even on a gram scale, highlighting its potential for industrial applications.^{[1][4]} Bismuth, being a non-toxic and inexpensive metal, makes this an attractive and eco-friendly catalytic choice.^[1]

Proposed Catalytic Cycle

The reaction mechanism involves the in-situ generation of the active oxidant. At a specific reaction temperature, bismuth nitrate releases NO_2 , which oxidizes Keto-ABNO to its active oxoammonium ion form (Keto-ABNO^+).^{[1][3]} This species then oxidizes the alcohol to a carbonyl compound, and in the process is reduced to Keto-ABNOH. The Keto-ABNOH is

subsequently re-oxidized back to Keto-ABNO⁺ by another molecule of NO₂, which is then reduced to NO. Finally, molecular oxygen from the air reoxidizes NO back to NO₂, completing the catalytic cycle.[1][3]



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Proposed Catalytic Cycle

Data Presentation: Oxidation of Various Alcohols

The **KetoABNO**/bismuth nitrate system has been successfully applied to a diverse range of alcohol substrates, demonstrating good to excellent yields.

Table 1: Aerobic Oxidation of Primary Alcohols to Aldehydes[1]

Entry	Substrate	Product	Yield (%)
1	Benzyl alcohol	Benzaldehyde	95
2	4-Methylbenzyl alcohol	4-Methylbenzaldehyde	96
3	4-Methoxybenzyl alcohol	4-Methoxybenzaldehyde	97
4	4-Chlorobenzyl alcohol	4-Chlorobenzaldehyde	92
5	4-Bromobenzyl alcohol	4-Bromobenzaldehyde	93
6	4-Nitrobenzyl alcohol	4-Nitrobenzaldehyde	85
7	2-Naphthalenemethanol	2-Naphthaldehyde	94
8	Cinnamyl alcohol	Cinnamaldehyde	88
9	1-Octanol	1-Octanal	75

Reaction Conditions: Alcohol (1 mmol), Bi(NO₃)₃·5H₂O (10 mol%), Keto-ABNO (5 mol%), CH₃CN (2 mL) in a 10 mL Schlenk tube, at 65 °C for 2 h, under an air-balloon atmosphere.[\[1\]](#)

Table 2: Aerobic Oxidation of Secondary Alcohols to Ketones[\[1\]](#)

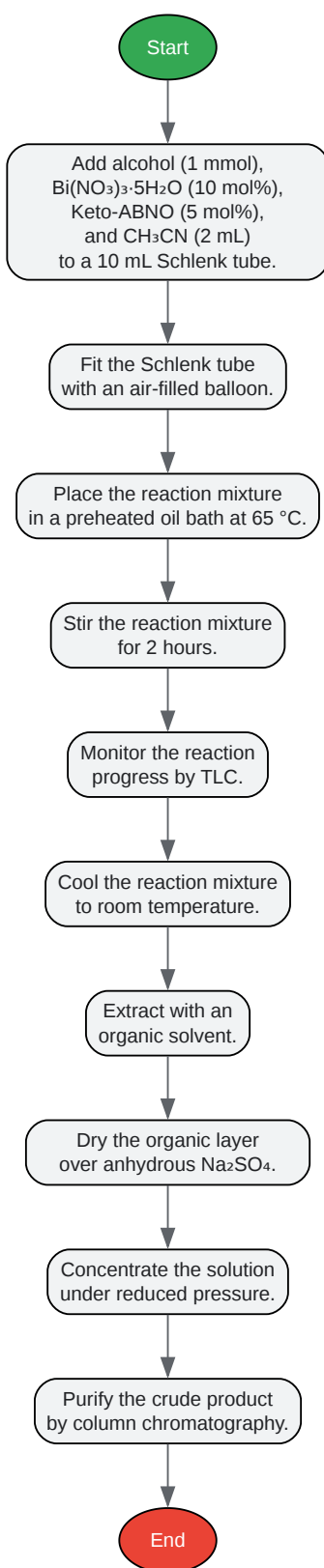
Entry	Substrate	Product	Yield (%)
1	1-Phenylethanol	Acetophenone	98
2	1-(4-Methylphenyl)ethanol	4'-Methylacetophenone	97
3	1-(4-Methoxyphenyl)ethanol	4'-Methoxyacetophenone	99
4	1-(4-Chlorophenyl)ethanol	4'-Chloroacetophenone	95
5	1-(4-Bromophenyl)ethanol	4'-Bromoacetophenone	96
6	Diphenylmethanol	Benzophenone	92
7	1-Indanol	1-Indanone	89
8	2-Octanol	2-Octanone	78

Reaction Conditions: Alcohol (1 mmol), Bi(NO₃)₃·5H₂O (10 mol%), Keto-ABNO (5 mol%), CH₃CN (2 mL) in a 10 mL Schlenk tube, at 65 °C for 2 h, under an air-balloon atmosphere.^[1]

Experimental Protocols

General Protocol for the Aerobic Oxidation of Alcohols

This protocol outlines the general procedure for the catalytic oxidation of a generic alcohol substrate.



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General Experimental Workflow

Materials:

- Alcohol substrate
- Bismuth(III) nitrate pentahydrate ($\text{Bi}(\text{NO}_3)_3 \cdot 5\text{H}_2\text{O}$)
- **KetoABNO** (9-azabicyclo[3.3.1]nonan-3-one N-oxyl)
- Acetonitrile (CH_3CN), anhydrous
- 10 mL Schlenk tube
- Magnetic stirrer and stir bar
- Oil bath
- Air-filled balloon
- Standard laboratory glassware for workup and purification

Procedure:

- To a 10 mL Schlenk tube equipped with a magnetic stir bar, add the alcohol (1.0 mmol), $\text{Bi}(\text{NO}_3)_3 \cdot 5\text{H}_2\text{O}$ (0.10 mmol, 10 mol%), Keto-ABNO (0.05 mmol, 5 mol%), and anhydrous acetonitrile (2 mL).[\[1\]](#)
- Fit the Schlenk tube with a balloon filled with air.
- Place the reaction vessel into a preheated oil bath at 65 °C.[\[1\]](#)
- Stir the reaction mixture vigorously for 2 hours.
- Monitor the progress of the reaction by thin-layer chromatography (TLC).
- Upon completion, allow the reaction mixture to cool to room temperature.
- Transfer the mixture to a separatory funnel and extract with an appropriate organic solvent (e.g., ethyl acetate).

- Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the resulting crude product by flash column chromatography on silica gel to afford the desired carbonyl compound.

Gram-Scale Synthesis of Acetophenone

To demonstrate the scalability of this catalytic system, the oxidation of 1-phenylethanol was performed on a 20 mmol scale.^[1]

Materials:

- 1-Phenylethanol (20 mmol, 2.44 g)
- Bismuth(III) nitrate pentahydrate ($\text{Bi}(\text{NO}_3)_3 \cdot 5\text{H}_2\text{O}$) (2.0 mmol, 0.97 g)
- **KetoABNO** (1.0 mmol, 0.17 g)
- Acetonitrile (CH_3CN), anhydrous (40 mL)
- Appropriately sized reaction vessel (e.g., 100 mL round-bottom flask)

Procedure:

- Combine 1-phenylethanol, $\text{Bi}(\text{NO}_3)_3 \cdot 5\text{H}_2\text{O}$, Keto-ABNO, and acetonitrile in a suitable reaction flask.
- Maintain the reaction under an air atmosphere (e.g., using an air-filled balloon or by leaving the vessel open to the air).
- Heat the mixture to 65 °C and stir for the required reaction time (monitor by TLC for completion).
- Following the workup procedure described in section 4.1, an isolated yield of approximately 94% (2.29 g) of acetophenone can be achieved.^[1]

Safety and Handling

- Standard laboratory safety precautions should be followed, including the use of personal protective equipment (PPE) such as safety glasses, lab coats, and gloves.
- Bismuth nitrate is an oxidizing agent and should be handled with care.
- Acetonitrile is flammable and toxic; handle in a well-ventilated fume hood.
- Consult the Safety Data Sheets (SDS) for all chemicals before use.

Conclusion

The **KetoABNO**/bismuth nitrate catalytic system represents a highly efficient, simple, and practical method for the aerobic oxidation of alcohols.[3] Its broad substrate scope, use of a green oxidant (air), and avoidance of harsh reagents make it a valuable tool for organic synthesis in both academic and industrial settings.[1]

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